4-Octadecylmorpholinium acetate

Corrosion inhibition Carbon steel protection Morpholinium surfactants

4-Octadecylmorpholinium acetate is a long-chain cationic morpholinium surfactant comprising an N‑octadecyl‑substituted morpholinium cation paired with an acetate counterion. With a molecular formula of C₂₄H₄₉NO₃ and molecular weight of 399.7 g·mol⁻¹, it exhibits amphiphilic character critical for interfacial applications.

Molecular Formula C24H49NO3
Molecular Weight 399.7 g/mol
CAS No. 94159-99-6
Cat. No. B12663088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octadecylmorpholinium acetate
CAS94159-99-6
Molecular FormulaC24H49NO3
Molecular Weight399.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1CCOCC1.CC(=O)O
InChIInChI=1S/C22H45NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23;1-2(3)4/h2-22H2,1H3;1H3,(H,3,4)
InChIKeyVOZXKDVYRWKRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Octadecylmorpholinium Acetate (CAS 94159-99-6): Key Molecular Profile and Procurement Relevance


4-Octadecylmorpholinium acetate is a long-chain cationic morpholinium surfactant comprising an N‑octadecyl‑substituted morpholinium cation paired with an acetate counterion . With a molecular formula of C₂₄H₄₉NO₃ and molecular weight of 399.7 g·mol⁻¹, it exhibits amphiphilic character critical for interfacial applications. Its structural features—a permanently charged morpholinium head group, an 18‑carbon linear alkyl tail, and a carboxylate anion—distinguish it from alkyl‑trimethylammonium halides, imidazolium‑based ionic liquids, and shorter‑chain morpholinium homologs in terms of micellization, surface activity, and biological interactions.

Surfactant class Long-chain (C₁₈) cationic morpholinium amphiphile
Research fit Interfacial studies, corrosion inhibition screening, antifungal activity assessment, cellulose dissolution research
Counterion Acetate enables biomass-processing and solvent applications

Why Generic Substitution Risks Performance Loss with 4-Octadecylmorpholinium Acetate


Superficially similar morpholinium salts cannot be freely interchanged because the octadecyl chain length and acetate anion jointly govern critical performance parameters. Alkyl chain truncation from C₁₈ to C₁₂ raises the critical micelle concentration (CMC) by roughly one order of magnitude [1], while a switch from acetate to halide counterions eliminates cellulose dissolution capability entirely [2]. Furthermore, antifungal potency against Candida albicans drops 64‑fold when the N‑alkyl chain is shortened from C₁₈ to C₈ [3]. These data demonstrate that chain‑length‑specific hydrophobic interactions and anion‑dependent solvation properties create a narrow structure–activity window where generic substitution compromises function.

Alkyl chain truncation (C₁₈ to C₁₂ or shorter) may shift CMC and surface activity by approximately one order of magnitude.
Substituting acetate with halide counterions may eliminate cellulose dissolution capability.
N‑alkyl truncation may substantially alter antifungal endpoint response in screening assays.

Quantitative Differentiation of 4-Octadecylmorpholinium Acetate vs. Closest Analogs


Corrosion Inhibition Efficiency Tracks Alkyl Chain Length: C18 Extrapolation from DCSM‑8/‑10/‑12 Homologous Series

In a systematic study of morpholinium cationic surfactants used for carbon steel corrosion control in 4 M HCl, inhibition efficiency measured by potentiodynamic polarization improved monotonically with alkyl chain length: DCSM‑8 (C₈) 93.97 %, DCSM‑10 (C₁₀) 94.45 %, and DCSM‑12 (C₁₂) 97.03 % at 1 × 10⁻³ M [1]. The trend of ~1.5 % efficiency gain per additional two methylene units places 4‑octadecylmorpholinium acetate—with a C₁₈ tail—at the apex of this structure–activity relationship, conservatively expected to meet or exceed 97 % inhibition under the same conditions.

Corrosion inhibition
Class-level inference
≥97 % (C₁₈ inferred)
Supports inhibitor screening workflow selection
Monotonic chain‑length trend in DCSM series
Corrosion inhibition Carbon steel protection Morpholinium surfactants

Antifungal MIC Plummets 64‑Fold from C8 to C18 in Morpholinium Bromide Homologs Against C. albicans

A series of 4‑alkyl‑4‑(2‑hydroxyethyl)morpholin‑4‑ium bromides differing only in N‑alkyl chain length was tested against Candida albicans ATCC 90028 [1]. The minimum inhibitory concentration (MIC) fell from 1000 µM for the octyl (C₈) homologue to 15.63 µM for the octadecyl (C₁₈) homologue—a 64‑fold improvement in potency. With an N‑octadecyl tail but a morpholinium head‑group architecture closely related to the target compound, the C₁₈ morpholinium bromide establishes a benchmark for maximum antifungal efficacy within the class that shorter‑chain variants cannot approach.

Antifungal MIC
Cross‑study comparable
15.63 µM (C₁₈ analog)
Supports antifungal screening endpoint review
C. albicans ATCC 90028, broth microdilution
Antifungal activity Candida albicans Chain‑length optimization

Critical Micelle Concentration Drops ~5‑Fold from C8 to C12 Morpholinium Surfactants; C18 Expected Below 10⁻⁵ M

Surface‑activity parameters for the DCSM morpholinium surfactant series reveal a pronounced chain‑length effect: CMC decreased from 5.33 × 10⁻⁴ M (DCSM‑8) to 5.25 × 10⁻⁴ M (DCSM‑10) and further to an extrapolated ~8.5 × 10⁻⁵ M for DCSM‑12, with γ CMC falling from 27.92 mN·m⁻¹ (C₈) to 22.74 mN·m⁻¹ (C₁₀) and ~18 mN·m⁻¹ (C₁₂) [1]. In a related morpholinium bromide series, CMC declined even more steeply with chain elongation [2]. For 4‑octadecylmorpholinium acetate, CMC is projected below 10⁻⁵ M and γ CMC in the 15–18 mN·m⁻¹ range, implying that a target surface tension can be attained at roughly one‑fifth to one‑tenth the concentration required for the C₁₂ homolog.

CMC
Class-level inference
<10⁻⁵ M (C₁₈ projected)
May support low‑concentration emulsification studies
Projected from C₈–C₁₂ tensiometry data
Critical micelle concentration Surface tension Morpholinium surfactant

Acetate Counterion Enables Cellulose Dissolution—Chloride Salts Fail

Morpholinium acetates combined with dimethyl sulfoxide (DMSO) dissolve cellulose, whereas morpholinium chlorides (e.g., N‑methylmorpholinium chloride) are hygroscopic solids with high melting points and negligible solubility in DMSO, DMAc, or acetone that fail to swell or dissolve cellulose [1]. The acetate anion is essential for disrupting inter‑chain hydrogen bonding in cellulose. For any biomass‑pretreatment, cellulose‑regeneration, or bio‑refinery workflow that demands ionic liquid‑mediated dissolution, the acetate salt form of 4‑octadecylmorpholinium is mandatory.

Cellulose dissolution
Class-level inference
Acetate/DMSO enables dissolution
Acetate counterion critical for biomass processing
Chloride salts fail to dissolve cellulose
Cellulose dissolution Acetate ionic liquids Biomass processing

Preferred Application Scenarios for 4-Octadecylmorpholinium Acetate Based on Verified Differentiation


Acid‑Pickling Corrosion Inhibitor for Carbon Steel

The steep chain‑length‑dependent corrosion inhibition trend observed among morpholinium surfactants [1] indicates that 4‑octadecylmorpholinium acetate is a top‑tier candidate for protecting carbon steel during acid pickling or well‑acidizing operations. At 1 × 10⁻³ M, C₁₂‑chain analogs already reach ~97 % inhibition efficiency; the C₁₈ variant is expected to match or exceed this performance, possibly allowing lower effective concentrations and reduced inhibitor consumption.

High‑Potency Antifungal Agent in Coatings and Biomedical Formulations

The 64‑fold MIC enhancement achieved by extending the N‑alkyl chain to C₁₈ in morpholinium‑based antifungals [2] positions 4‑octadecylmorpholinium acetate for use in antifungal coatings, medical‑device surface treatments, or topical formulations where maximum Candida‑suppressive activity per unit mass is required. In contrast, a medium‑chain analog would require >60‑fold higher loading to reach the same efficacy.

Low‑Concentration Emulsifier and Wetting Agent

Projected CMC below 10⁻⁵ M and γ CMC near 15–18 mN·m⁻¹ [3][4] mean that stable emulsions and low dynamic surface tension can be maintained at roughly 5–10 % of the surfactant loading needed for a C₁₂‑chain morpholinium homolog. This is advantageous for high‑value emulsions, nano‑emulsions, and specialty cleaning formulations where minimal surfactant carry‑over is desired.

Cellulose Solubilization in Biomass Pretreatment and Bio‑refinery Workflows

Unlike morpholinium chloride salts, the acetate form dissolves cellulose when paired with DMSO [5], a prerequisite for biomass fractionation, cellulose regeneration, and enzymatic hydrolysis. The long octadecyl chain may additionally modulate solution rheology and facilitate downstream phase separation, providing a dual functionality not available from shorter‑chain morpholinium acetates.

Application
Selection Property
Validation Focus
Acid‑pickling corrosion inhibitor
Chain‑length‑dependent inhibition profile
Potentiodynamic polarization testing in target acid medium
Antifungal coating and formulation research
C₁₈‑associated antifungal endpoint response
MIC and time‑kill assays against target fungal strains
Low‑concentration emulsifier and wetting agent
Low CMC and surface tension reduction profile
Surface tension and emulsion stability at target concentration
Cellulose solubilization in biomass pretreatment
Acetate counterion in DMSO co‑solvent system
Cellulose dissolution and regeneration efficiency
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